
3-(2-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole is an organic compound that belongs to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a tert-butyl group attached to the oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzohydrazide with tert-butyl isocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The oxadiazole ring can be involved in redox reactions under specific conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives of the oxadiazole ring.
Coupling Products: New biaryl compounds formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole has several applications in scientific research:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Wirkmechanismus
The mechanism of action of 3-(2-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole depends on its application:
In Biological Systems: The compound can interact with specific enzymes or receptors, modulating their activity. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins.
In Materials Science: The electronic properties of the oxadiazole ring contribute to its function in electronic devices, where it can act as an electron transport material.
Vergleich Mit ähnlichen Verbindungen
- 3-(2-Chlorophenyl)-5-tert-butyl-1,2,4-oxadiazole
- 3-(2-Fluorophenyl)-5-tert-butyl-1,2,4-oxadiazole
- 3-(2-Methylphenyl)-5-tert-butyl-1,2,4-oxadiazole
Comparison:
- Uniqueness: The presence of the bromine atom in 3-(2-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole imparts unique reactivity and electronic properties compared to its chloro, fluoro, and methyl analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s behavior in chemical reactions and its interactions in biological systems.
Eigenschaften
CAS-Nummer |
838893-81-5 |
|---|---|
Molekularformel |
C12H13BrN2O |
Molekulargewicht |
281.15 g/mol |
IUPAC-Name |
3-(2-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H13BrN2O/c1-12(2,3)11-14-10(15-16-11)8-6-4-5-7-9(8)13/h4-7H,1-3H3 |
InChI-Schlüssel |
GKOLCHHICHJUNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC(=NO1)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)
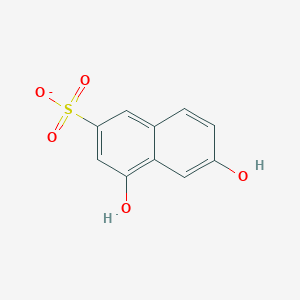
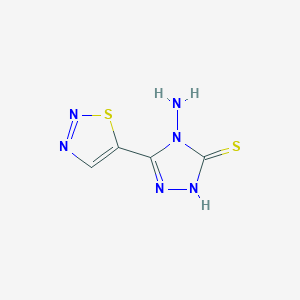
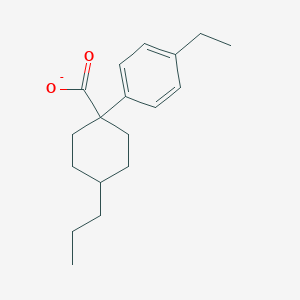
![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate](/img/structure/B13782997.png)
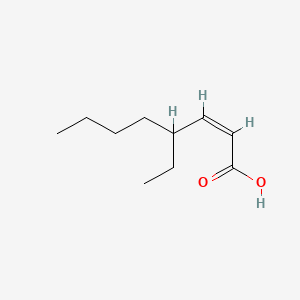
![Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-](/img/structure/B13783003.png)
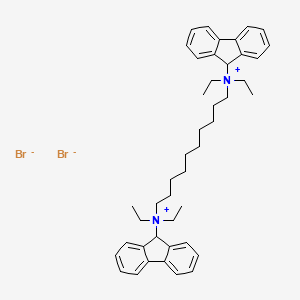
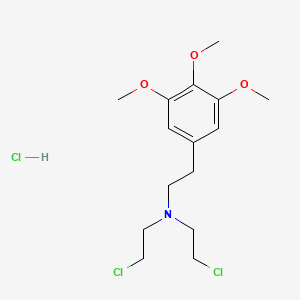
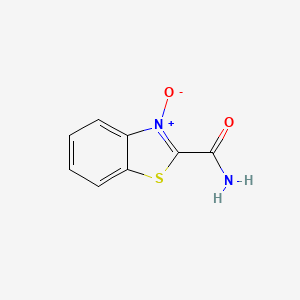

![2-methylsulfanyl-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B13783019.png)
